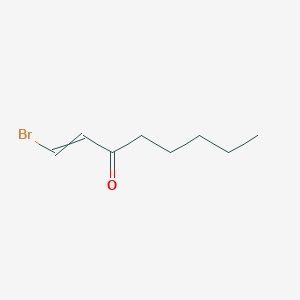
1-Bromooct-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromooct-1-en-3-one is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromooct-1-en-3-one can be synthesized through several methods. One common approach involves the bromination of oct-1-en-3-one. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like light or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen bromide in the presence of a solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octenones.
- Addition reactions produce dibromo or bromo-hydroxy derivatives.
- Oxidation results in carboxylic acids, while reduction leads to alcohols.
Aplicaciones Científicas De Investigación
1-Bromooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of antiviral and anticancer agents.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromooct-1-en-3-one involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in biochemical assays and drug design.
Comparación Con Compuestos Similares
1-Bromohex-1-en-3-one: Similar structure but with a shorter carbon chain.
1-Bromodec-1-en-3-one: Similar structure but with a longer carbon chain.
1-Chlorooct-1-en-3-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromooct-1-en-3-one is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity compared to its chloro or iodo analogs. The balance between the chain length and the functional groups makes it particularly useful in certain synthetic applications and research studies.
Propiedades
Número CAS |
52418-89-0 |
|---|---|
Fórmula molecular |
C8H13BrO |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
1-bromooct-1-en-3-one |
InChI |
InChI=1S/C8H13BrO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3 |
Clave InChI |
ZHOHZPMMOVIYNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


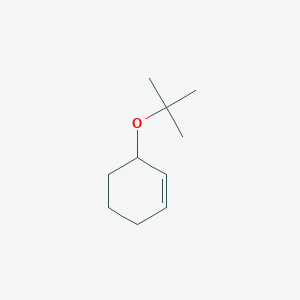
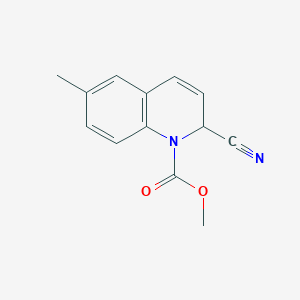
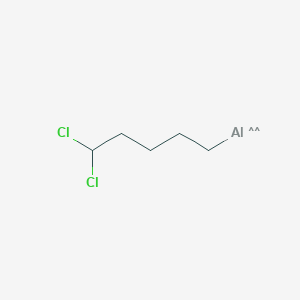

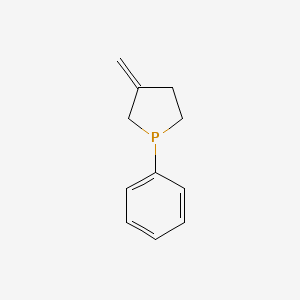
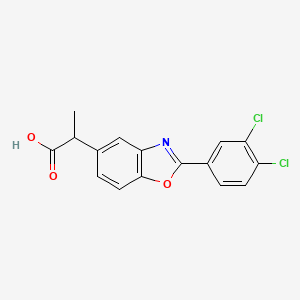

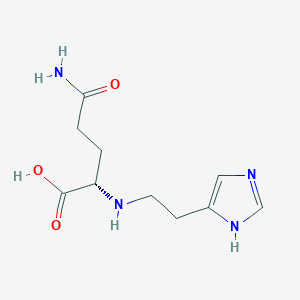
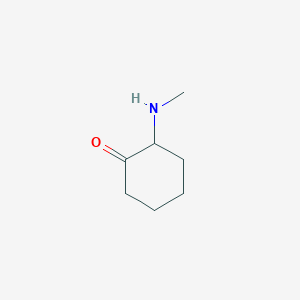
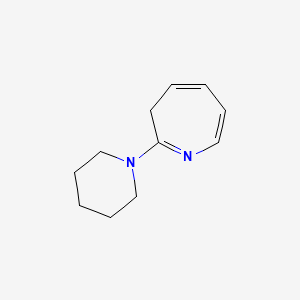
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
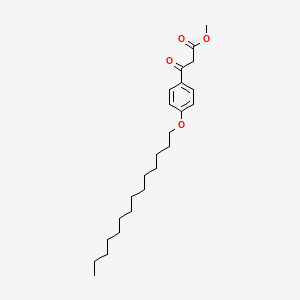
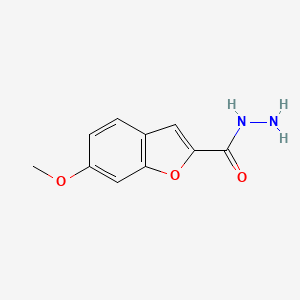
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
